(1E,1'E)-N',N''-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide]
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Overview
Description
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] is a complex organic compound characterized by its unique structure, which includes a dodecane backbone and benzoyloxyethanimidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] typically involves a multi-step process. The initial step often includes the preparation of the dodecane-1,12-diyl backbone, followed by the introduction of benzoyloxyethanimidamide groups through a series of condensation reactions. Common reagents used in these reactions include benzoyl chloride, ethanimidamide, and various catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in an anhydrous solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for biochemical studies.
Medicine
In medicine, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism by which (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (1E,1’E)-N’,N’'-(Hexane-1,6-diyl)bis[N-(benzoyloxy)ethanimidamide]
- (1E,1’E)-N’,N’'-(Octane-1,8-diyl)bis[N-(benzoyloxy)ethanimidamide]
Uniqueness
Compared to similar compounds, (1E,1’E)-N’,N’'-(Dodecane-1,12-diyl)bis[N-(benzoyloxy)ethanimidamide] has a longer dodecane backbone, which may confer unique properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring robust and versatile chemical intermediates.
Properties
CAS No. |
648441-38-7 |
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Molecular Formula |
C30H42N4O4 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
[[N-[12-[1-(benzoyloxyamino)ethylideneamino]dodecyl]-C-methylcarbonimidoyl]amino] benzoate |
InChI |
InChI=1S/C30H42N4O4/c1-25(33-37-29(35)27-19-13-11-14-20-27)31-23-17-9-7-5-3-4-6-8-10-18-24-32-26(2)34-38-30(36)28-21-15-12-16-22-28/h11-16,19-22H,3-10,17-18,23-24H2,1-2H3,(H,31,33)(H,32,34) |
InChI Key |
POZHNWTUJYKAKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCCCCCCCCCCCN=C(C)NOC(=O)C1=CC=CC=C1)NOC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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